molecular formula C19H18N4O3S B276417 6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276417
M. Wt: 382.4 g/mol
InChI Key: YFLYAAVMUSXZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. It belongs to the class of triazolothiadiazoles and exhibits unique biochemical and physiological effects.

Scientific Research Applications

6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various scientific research areas. It has been reported to exhibit antibacterial, antifungal, antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to target specific tissues and cells.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and proteins involved in cellular processes. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. Additionally, it has been shown to exhibit low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The use of 6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments has several advantages and limitations. One advantage is its ability to target specific tissues and cells, making it a potential drug delivery system. Additionally, its low toxicity and diverse range of activities make it a valuable tool in various research areas. However, its synthesis method may be challenging, and its mechanism of action is not fully understood.

Future Directions

For the study of this compound include the investigation of its potential use in targeted therapies, its mechanism of action, and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(2-Ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-ethoxyphenyl isothiocyanate with 4-methoxyphenyl hydrazine in the presence of triethylamine. The resulting product is then reacted with chloroacetic acid and sodium hydroxide to form the final compound. This method has been reported to yield a high purity product with good yield.

properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-3-25-16-7-5-4-6-15(16)18-22-23-17(20-21-19(23)27-18)12-26-14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3

InChI Key

YFLYAAVMUSXZMZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC

Origin of Product

United States

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